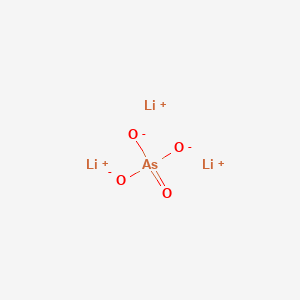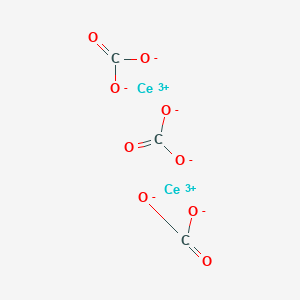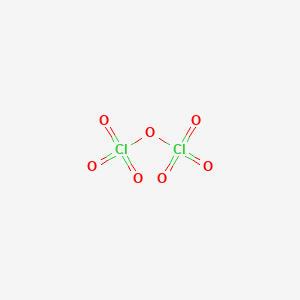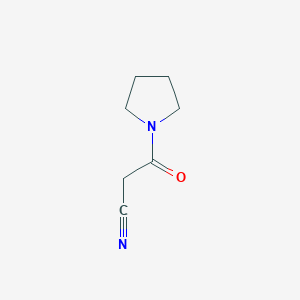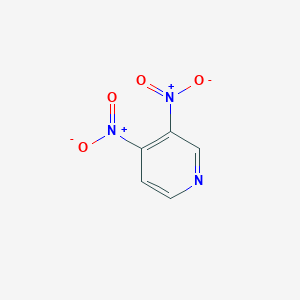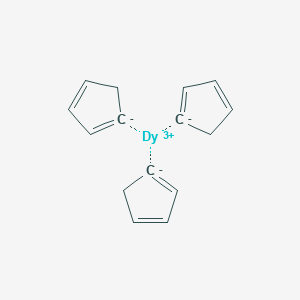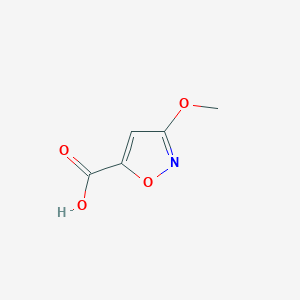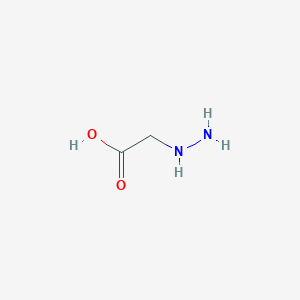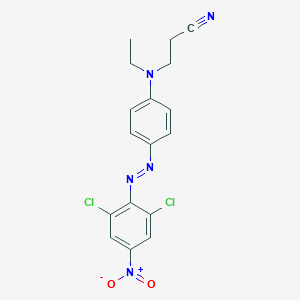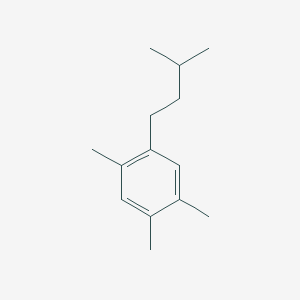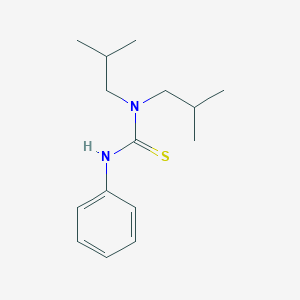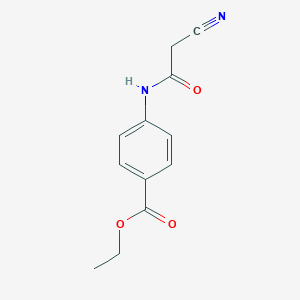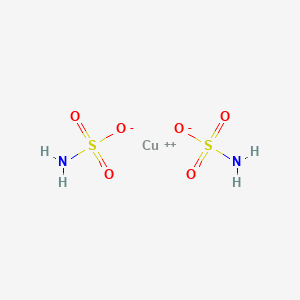
Copper sulfamate
概要
説明
Copper sulfamate is a chemical compound with the formula Cu(NH₂SO₃)₂. It is a copper salt of sulfamic acid and is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly noted for its role as a catalyst in organic synthesis and its use in electroplating processes.
準備方法
Synthetic Routes and Reaction Conditions: Copper sulfamate can be synthesized through the reaction of copper oxide or copper carbonate with sulfamic acid. The reaction typically involves dissolving copper oxide or copper carbonate in an aqueous solution of sulfamic acid, followed by crystallization to obtain this compound.
Industrial Production Methods: In industrial settings, this compound is produced by reacting copper metal with sulfamic acid in the presence of an oxidizing agent. The process involves dissolving copper in a solution of sulfamic acid and then oxidizing the copper to form this compound. The reaction conditions are carefully controlled to ensure high purity and yield of the product.
化学反応の分析
Types of Reactions: Copper sulfamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper sulfate and other copper compounds.
Reduction: It can be reduced to metallic copper under certain conditions.
Substitution: this compound can participate in substitution reactions, where the sulfamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Organic halides, amines.
Major Products Formed:
Oxidation: Copper sulfate, copper oxide.
Reduction: Metallic copper.
Substitution: Various copper-organic complexes.
科学的研究の応用
Copper sulfamate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the Biginelli reaction for the synthesis of dihydropyrimidinones.
Biology: this compound is used in biochemical assays and as a reagent in the study of copper-dependent enzymes.
Industry: this compound is widely used in electroplating processes to deposit copper on various substrates, providing a smooth and uniform coating.
作用機序
The mechanism by which copper sulfamate exerts its effects involves the interaction of copper ions with various molecular targets. Copper ions can participate in redox reactions, generating reactive oxygen species that can damage cellular components. In biological systems, copper ions can bind to proteins and enzymes, altering their activity and function. The sulfamate group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity.
類似化合物との比較
Copper sulfamate can be compared with other copper salts, such as copper sulfate and copper nitrate. While all these compounds contain copper ions, this compound is unique due to the presence of the sulfamate group, which imparts distinct chemical properties and reactivity. Similar compounds include:
Copper sulfate: Commonly used in agriculture and as a fungicide.
Copper nitrate: Used in the preparation of other copper compounds and in pyrotechnics.
Copper acetate: Used as a catalyst and in the synthesis of various organic compounds.
This compound stands out due to its specific applications in electroplating and as a catalyst in organic synthesis, making it a valuable compound in both research and industrial settings.
特性
IUPAC Name |
copper;disulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLBQWDYEGOYSW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuH4N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478172 | |
| Record name | copper;disulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14017-38-0 | |
| Record name | copper;disulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


